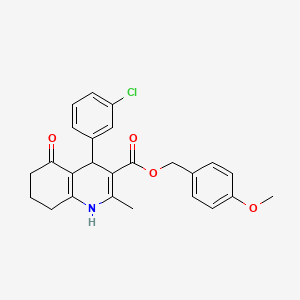
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, also known as DMBA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. DMBA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been used in a variety of scientific research applications. It has been shown to activate TAAR1 receptors in vitro and in vivo, making it a useful tool for studying the function of TAAR1. 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has also been used to investigate the role of TAAR1 in drug addiction, as TAAR1 has been implicated in the modulation of dopamine signaling in the brain. Additionally, 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been used to study the effects of TAAR1 activation on behaviors such as locomotion and anxiety.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine acts as a selective agonist of TAAR1, which is expressed in the brain and other tissues. TAAR1 is a G protein-coupled receptor that is involved in the modulation of dopamine signaling in the brain. Activation of TAAR1 by 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine leads to the release of intracellular calcium and the activation of downstream signaling pathways. This results in the modulation of dopamine signaling and other neurotransmitter systems, leading to the observed behavioral effects.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been shown to modulate dopamine signaling in the brain, leading to changes in behavior. It has been shown to increase locomotion and reduce anxiety in animal models. 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has also been shown to have effects on other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have potential applications in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has several advantages for use in lab experiments. It is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors or neurotransmitter systems. 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are also limitations to the use of 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine in lab experiments. It has been shown to have off-target effects on other receptors, such as the serotonin receptor, which may complicate the interpretation of results. Additionally, the effects of 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine may vary depending on the species and strain of animal used, which may limit its generalizability to humans.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine. One area of interest is the role of TAAR1 in drug addiction, as TAAR1 has been implicated in the modulation of dopamine signaling in the brain. 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine could be used to investigate the effects of TAAR1 activation on drug-seeking behavior and withdrawal symptoms. Another area of interest is the potential therapeutic applications of 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine in the treatment of mood disorders, such as depression and anxiety. 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine could be used to investigate the effects of TAAR1 activation on these disorders in animal models. Finally, the off-target effects of 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine on other receptors, such as the serotonin receptor, could be further investigated to better understand the specificity of 2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine for TAAR1.
Métodos De Síntesis
2-(2,4-dichlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the 2,4-dichlorophenyl and 4-methoxy-3-methylbenzyl groups, and the final deprotection step. The purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12-9-13(3-6-17(12)21-2)11-20-8-7-14-4-5-15(18)10-16(14)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNQUFQOQNMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)


![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)
![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
